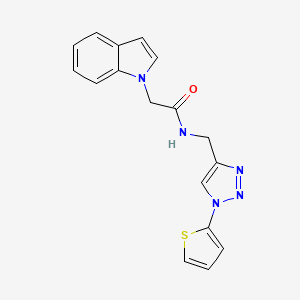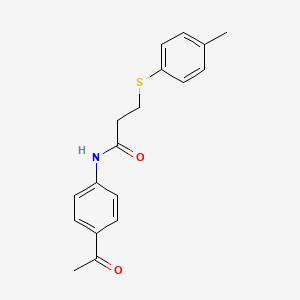
N-(4-acetylphenyl)-3-(p-tolylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-3-(p-tolylthio)propanamide, also known as ATTP, is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Compounds with the 4-acetylphenyl fragment, including those similar to N-(4-acetylphenyl)-3-(p-tolylthio)propanamide, have been synthesized and tested for their antibacterial and antifungal activities. For instance, arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment were obtained via copper catalytic anionarylation and tested for antimicrobial properties. The synthesis led to compounds with potential antibacterial and antifungal applications, showcasing the relevance of such compounds in developing new antimicrobial agents (Baranovskyi et al., 2018).
Antitumor Activity
The antitumor activity of compounds related to this compound has been a significant area of research. A study on 3-benzyl-substituted-4(3H)-quinazolinones, which share a similar structural motif, demonstrated broad-spectrum antitumor activity. These compounds were synthesized, and their in vitro antitumor activity was evaluated, revealing promising results against various cancer cell lines. The study underscores the potential of such compounds in cancer treatment strategies (Al-Suwaidan et al., 2016).
Molecular Docking and Drug Delivery
Research on the molecular docking and drug delivery mechanisms of compounds structurally related to this compound has been insightful for understanding their interaction with biological targets. For example, studies on propofol, a well-known anesthetic with a phenol derivative similar in some respects to the compound , have provided valuable information on its mechanism of action, structure-activity relationships, and drug delivery technologies. This research contributes to the development of improved formulations and therapeutic applications (Trapani et al., 2000).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-13-3-9-17(10-4-13)22-12-11-18(21)19-16-7-5-15(6-8-16)14(2)20/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIAWJHEYGWPPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

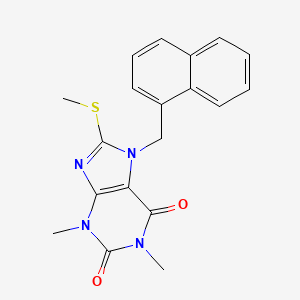
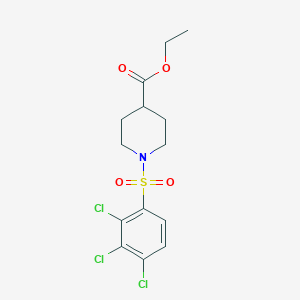
![(E)-5-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2892983.png)
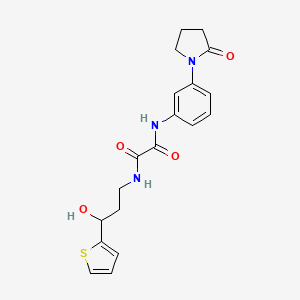
![5-((2-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2892987.png)

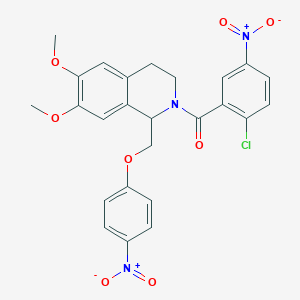
![N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide](/img/structure/B2892990.png)
![5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2892991.png)
![1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene](/img/structure/B2892993.png)
![10-Cyclobutyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2892995.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2892999.png)
